molecular formula C13H13N5 B1656817 9H-purin-6-amine,9-methyl-n-(phenylmethyl)- CAS No. 5440-16-4

9H-purin-6-amine,9-methyl-n-(phenylmethyl)-

Cat. No.: B1656817
CAS No.: 5440-16-4
M. Wt: 239.28 g/mol
InChI Key: WWWMKWQCRJJMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-purin-6-amine,9-methyl-n-(phenylmethyl)- is a purine derivative that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-purin-6-amine,9-methyl-n-(phenylmethyl)- typically involves the alkylation of 9H-purin-6-amine with benzyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of 9H-purin-6-amine,9-methyl-n-(phenylmethyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

9H-purin-6-amine,9-methyl-n-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other substituents using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-9-methyl-9H-purin-6-one, while reduction could produce 9H-purin-6-amine,9-methyl-n-(phenylmethyl)- derivatives with altered functional groups .

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and interactions with enzymes.

    Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties, making it a candidate for drug development.

    Industry: Utilized in the production of pharmaceuticals and as a research tool in chemical and biological studies.

Mechanism of Action

The mechanism of action of 9H-purin-6-amine,9-methyl-n-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby modulating biochemical pathways that are crucial for cell proliferation and survival. This inhibition can lead to the suppression of viral replication, cancer cell growth, and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-9H-purin-6-amine: Similar structure but lacks the methyl group at the 9-position.

    6-Benzylaminopurine: A cytokinin used in plant growth regulation.

    N,N-dimethyl-9-(phenylmethyl)-9H-purin-6-amine: A derivative with dimethyl groups instead of a single methyl group

Uniqueness

9H-purin-6-amine,9-methyl-n-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. The presence of the methyl group at the 9-position enhances its interaction with molecular targets, making it a more potent compound in certain applications.

Properties

IUPAC Name

N-benzyl-9-methylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c1-18-9-17-11-12(15-8-16-13(11)18)14-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWMKWQCRJJMPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70280054
Record name N-benzyl-9-methylpurin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5440-16-4
Record name NSC15191
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15191
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-benzyl-9-methylpurin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H-purin-6-amine,9-methyl-n-(phenylmethyl)-
Reactant of Route 2
Reactant of Route 2
9H-purin-6-amine,9-methyl-n-(phenylmethyl)-
Reactant of Route 3
Reactant of Route 3
9H-purin-6-amine,9-methyl-n-(phenylmethyl)-
Reactant of Route 4
Reactant of Route 4
9H-purin-6-amine,9-methyl-n-(phenylmethyl)-
Reactant of Route 5
Reactant of Route 5
9H-purin-6-amine,9-methyl-n-(phenylmethyl)-
Reactant of Route 6
Reactant of Route 6
9H-purin-6-amine,9-methyl-n-(phenylmethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.